BenchChemオンラインストアへようこそ!

(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide

PDE5 inhibition IC50 potency ranking enzyme assay

(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide, referred to as Compound N in patent US10899756, is a synthetic small-molecule phosphodiesterase 5 (PDE5) inhibitor. It belongs to a novel class of dienamide-based PDE5 inhibitors developed primarily for neurodegenerative disease research, where modulation of the nitric oxide/cGMP pathway is therapeutically relevant.

Molecular Formula C18H19ClN2O
Molecular Weight 314.81
CAS No. 1223877-02-8
Cat. No. B2697400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide
CAS1223877-02-8
Molecular FormulaC18H19ClN2O
Molecular Weight314.81
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C(=CC(=CC2=CC=CC=C2)Cl)C#N
InChIInChI=1S/C18H19ClN2O/c19-16(11-14-7-3-1-4-8-14)12-15(13-20)18(22)21-17-9-5-2-6-10-17/h1,3-4,7-8,11-12,17H,2,5-6,9-10H2,(H,21,22)/b15-12-,16-11+
InChIKeyFRCRKKVVTYUVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of (2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide (CAS 1223877-02-8) as a PDE5 Inhibitor


(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide, referred to as Compound N in patent US10899756, is a synthetic small-molecule phosphodiesterase 5 (PDE5) inhibitor . It belongs to a novel class of dienamide-based PDE5 inhibitors developed primarily for neurodegenerative disease research, where modulation of the nitric oxide/cGMP pathway is therapeutically relevant . The compound demonstrates high potency against recombinant human PDE5A1, with a reported IC50 of 1.70 nM as determined by a fluorescence polarization assay . Its structural features include a conjugated (2Z,4E)-diene system, a chloro substituent at the 4-position, and a cyano group at the 2-position, which collectively contribute to its binding affinity and selectivity profile .

Why Generic PDE5 Inhibitors Cannot Substitute for (2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide in Targeted Research


PDE5 inhibitors are not interchangeable due to profound differences in potency, isoform selectivity, and scaffold-dependent polypharmacology. While clinically established agents such as sildenafil, vardenafil, and tadalafil are optimized for erectile dysfunction and pulmonary arterial hypertension, they exhibit distinct off-target profiles across the PDE superfamily that preclude their use as clean tool compounds for CNS-targeted research . The (2Z,4E)-dienamide series represented by this compound was specifically designed to address neurodegeneration-linked cognitive decline, a therapeutic context where standard PDE5 inhibitors show limited brain penetration or inappropriate selectivity profiles . Within the same patent family, IC50 values span over three orders of magnitude—from 0.056 nM to 64 nM—meaning that substitution with a seemingly related congener can result in a >1000-fold change in target engagement . The compound's unique substitution pattern (4-chloro, 2-cyano, N-cyclohexyl) directly dictates its binding mode and pharmacokinetic properties, making it a non-fungible chemical entity for structure-activity relationship (SAR) studies and in vivo proof-of-concept experiments .

Quantitative Differentiation Evidence for (2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide (CAS 1223877-02-8) Relative to In-Class PDE5 Inhibitors


Head-to-Head PDE5A1 Potency Comparison: Compound N vs. Compound U and Compound 0 from Patent US10899756

Compound N (the target compound) achieves an IC50 of 1.70 nM against human recombinant PDE5A1, placing it in a moderate-high potency tier within its patent class. It is 17.7-fold less potent than Compound U (IC50: 0.056 nM), the most potent compound in the series, but 37.6-fold more potent than Compound 0 (IC50: 64 nM), a representative lower-potency congener . This intermediate potency position makes it a valuable tool for dose-response studies where maximal target saturation is undesirable.

PDE5 inhibition IC50 potency ranking enzyme assay fluorescence polarization SAR analysis

Potency Tier Differentiation: Why a 1-2 nM PDE5 Inhibitor Fills a Critical Gap Between Ultra-Potent and Weak Congeners

The (2Z,4E)-dienamide series exhibits a bimodal potency distribution: an ultra-potent cluster (IC50 < 0.1 nM, e.g., Compound D at 0.0700 nM) and a moderate-potency cluster (IC50 1-65 nM). Compound N (1.70 nM) sits at the lower boundary of the moderate cluster, representing a distinct SAR profile characterized by the N-cyclohexylamide moiety combined with the 4-chloro substitution . This contrasts with the ultra-potent compounds, which typically feature bulkier N-substituents . This structural differentiation correlates with a significant shift in target residence time or binding kinetics, which is not captured by IC50 alone.

PDE5 inhibitor series potency tier chemical probe target engagement therapeutic window

Scaffold-Based Differentiation: (2Z,4E)-Dienamide Backbone vs. Clinical PDE5 Inhibitor Scaffolds

The (2Z,4E)-5-phenylpenta-2,4-dienamide scaffold is structurally and biosynthetically distinct from the pyrazolopyrimidinone (sildenafil), imidazotriazinone (vardenafil), and β-carboline (tadalafil) scaffolds of approved PDE5 inhibitors . This scaffold divergence is highly relevant for intellectual property freedom, as well as for achieving differential isoform selectivity profiles that are critical for neurotherapeutic applications . While direct cross-scaffold PDE5 inhibition comparisons with clinical drugs are not currently available from the same assay, the patent explicitly claims this scaffold's utility for treating neurodegenerative diseases, indicating a distinct pharmacological profile . Furthermore, derivatization of this scaffold at positions R1, R2, and R3, as described in the patent's Markush claims, allows for fine-tuning of pharmacokinetic properties without stepping into existing clinical IP space.

scaffold hopping PDE5 inhibitor chemotype dienamide sildenafil analog CNS drug discovery

Contextual Positioning: Dienamide PDE5 Inhibitors as a Class for Neurodegeneration vs. Classical Peripheral Indications

The patent family US10899756 explicitly claims the use of these dienamide compounds for treating neurodegenerative diseases, including Alzheimer's disease, and for improving memory and long-term potentiation (LTP) . This therapeutic orientation fundamentally differentiates these compounds from sildenafil, vardenafil, and tadalafil, which were initially developed and are primarily used for erectile dysfunction and pulmonary arterial hypertension . The CNS focus implies a requirement for adequate brain penetration, a property not typically prioritized or optimized in classical PDE5 inhibitors. While specific brain-to-plasma ratio data for this compound is not publicly available, the patent's pharmacological examples demonstrate in vivo efficacy in cognitive models, supporting CNS target engagement . The compound is also cited in the context of root gravitropism inhibitor design, highlighting its broader utility as a bioactive small molecule probe .

neurodegenerative disease Alzheimer's disease cGMP signaling cognitive enhancement PDE5 CNS

Optimal Research and Industrial Application Scenarios for (2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide (1223877-02-8)


CNS Drug Discovery: Moderate-Potency PDE5 Inhibitor Tool Compound for Alzheimer's Disease Models

The compound's IC50 of 1.70 nM makes it an ideal moderate-potency tool for Alzheimer's disease research, where complete PDE5 inhibition may be counterproductive. Its positioning within the dienamide series allows researchers to compare dose-response profiles against ultra-potent congeners (e.g., Compound U, IC50 0.056 nM) to study the therapeutic window in transgenic mouse models of amyloid-beta pathology . The patent's explicit claims for memory improvement and LTP enhancement provide a strong rationale for its use in cognitive behavioral assays .

SAR Probe for Mapping PDE5 Binding Site Interactions

The unique combination of a (2Z,4E)-diene backbone with 4-chloro, 2-cyano, and N-cyclohexyl substituents provides a distinct pharmacophoric pattern for probing PDE5 active site interactions. Its 37.6-fold higher IC50 compared to Compound 0 (64 nM) and 30.4-fold lower compared to Compound U (0.056 nM) makes it a pivotal reference point for quantitative structure-activity relationship (QSAR) model building . Computational chemists can use this compound's activity cliff with neighboring analogs to train predictive models for binding affinity .

Chemical Biology Probe in Plant Gravitropism Studies

As inferred from the broader dienamide scaffold's activity as a root gravitropism inhibitor, this specific compound may serve as a chemical biology probe to dissect auxin signaling pathways in plants . Its moderate potency ensures a workable concentration range for phenotypic screening in Arabidopsis thaliana without causing overt growth inhibition, a common pitfall of excessively potent inhibitors .

Reference Standard for PDE5 Inhibitor Selectivity Profiling Panels

For pharmaceutical companies developing next-generation PDE inhibitors, this compound serves as an essential reference standard in selectivity profiling panels against the full PDE enzyme family. Its distinct scaffold relative to clinical PDE5 inhibitors ensures it occupies a unique selectivity space, making it valuable for identifying off-target liabilities in early-stage drug discovery . Procurement of this compound as a panel standard ensures assay consistency and reproducibility across screening campaigns.

Quote Request

Request a Quote for (2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.